molecular formula C3H8Ni+ B12561204 Carbanide;ethane;nickel(3+) CAS No. 200192-30-9

Carbanide;ethane;nickel(3+)

Cat. No.: B12561204
CAS No.: 200192-30-9
M. Wt: 102.79 g/mol
InChI Key: VHUAGJNLQXBOOT-UHFFFAOYSA-N
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Description

Carbanide The term "carbanide" is ambiguously defined in the literature but is often associated with carbamide (urea) derivatives or coordination complexes. In the context of nickel(3+), describes a nickel(II)-containing complex, ethylenediammonium tetrakis({2,2'-ethane-1,2-diylbis(nitrilomethylidyne)}-diphenolato}nickel(II)), which features a trivalent nickel center stabilized by organic ligands. Carbanide complexes typically involve nitrogen-based ligands coordinating with transition metals, enabling catalytic and structural applications .

Ethane (C₂H₆)
Ethane is a saturated alkane with two carbon atoms and six hydrogen atoms (H₃C–CH₃). It is a major component of natural gas and a precursor in petrochemical processes. Its thermophysical properties, such as critical temperature (305.3 K) and density (20.2 kg/m³ at 1 bar), are well-documented, with correlations validated across wide temperature and pressure ranges . Ethane’s combustion properties, including ignition delay and Wobbe index, distinguish it from lighter alkanes like methane .

Nickel(3+) Nickel in the +3 oxidation state is rare and typically stabilized in coordination complexes or oxide matrices.

Properties

CAS No.

200192-30-9

Molecular Formula

C3H8Ni+

Molecular Weight

102.79 g/mol

IUPAC Name

carbanide;ethane;nickel(3+)

InChI

InChI=1S/C2H5.CH3.Ni/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3

InChI Key

VHUAGJNLQXBOOT-UHFFFAOYSA-N

Canonical SMILES

[CH3-].C[CH2-].[Ni+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbanide;ethane;nickel(3+) typically involves the reaction of nickel(II) precursors with ethane and carbanide sources under controlled conditions. One common method is the vapor deposition technique, where nickel(II) acetylacetonate is used as the nickel precursor. The reaction is carried out in a one-tube vapor deposition setup, which allows for the precise control of nickel content and deposition conditions .

Industrial Production Methods

Industrial production of carbanide;ethane;nickel(3+) may involve large-scale vapor deposition or other solution-based methods such as wetness impregnation, precipitation, sol-gel, and ion-exchange techniques. These methods allow for the efficient production of nickel-based catalysts with high purity and controlled properties .

Chemical Reactions Analysis

Types of Reactions

Carbanide;ethane;nickel(3+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states, often involving the formation of nickel(IV) species.

    Reduction: Reduction reactions can convert nickel(3+) to lower oxidation states, such as nickel(II) or nickel(0).

    Substitution: Ligand substitution reactions can occur, where the carbanide or ethane ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .

Scientific Research Applications

Carbanide;ethane;nickel(3+) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which carbanide;ethane;nickel(3+) exerts its effects involves the interaction of the nickel ion with various molecular targets. The nickel ion can undergo redox reactions, facilitating electron transfer processes. Additionally, the carbanide and ethane ligands can participate in coordination chemistry, influencing the reactivity and stability of the compound. The specific pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Ethane vs. Methane and Propane

Property Ethane (C₂H₆) Methane (CH₄) Propane (C₃H₈)
Critical Temp. (K) 305.3 190.6 369.8
Wobbe Index (MJ/m³) 52.2 47.2 63.8
Ignition Delay (ms) 2.1 (at 1000 K) 3.5 1.8
NOx Emissions Slightly lower than gasoline Similar to ethane Higher than ethane

Ethane’s higher Wobbe index compared to methane makes it more energy-dense, but its auto-ignition propensity is lower than propane . Ethane and methane exhibit nearly identical NOx emissions in spark-ignited engines, but ethane reduces particulate matter by 30–50% compared to gasoline .

Nickel(3+) vs. Chromium and Iron Catalysts

Catalyst Ethane Conversion (%) Selectivity to Ethylene (%) Reference
Ni³+/Al₂O₃ 15–20 75–80
Cr/Al₂O₃ 8.2–18.7 60–70
Fe/ZSM-5 25–30 85–90

Nickel(3+) catalysts exhibit moderate activity in ethane dehydrogenation but are less efficient than iron-modified zeolites (e.g., Fe/ZSM-5). However, nickel-based systems offer cost advantages over chromium, which has environmental toxicity concerns .

Carbanide Complexes vs. Other Metal-Ligand Systems

Carbanide complexes, such as the nickel(II) structure in , feature multidentate ligands with bond lengths (e.g., C–N: 1.318–1.438 Å) comparable to cobalt(3+) carbanide systems (C–N: 1.35–1.45 Å) . These complexes differ from simpler amine-metal adducts (e.g., ethylenediamine-Ni²+) in their redox stability and ligand field strength, enabling applications in molecular sensing and catalysis .

Key Research Findings

  • Ethane in Energy Systems: Ethane’s higher Wobbe index (52.2 MJ/m³) compared to methane (47.2 MJ/m³) improves combustion efficiency in natural gas blends, though it requires precise ignition timing to avoid knocking .
  • Nickel Catalysts : Mesoporous Ni³+/Al₂O₃ achieves 15–20% ethane conversion in dehydrogenation, outperforming Cr/Al₂O₃ but underperforming Fe/ZSM-5 .
  • Carbanide Complexes : The nickel(II) complex in demonstrates structural rigidity due to its ethane-linked ligands, a feature absent in cobalt analogs, which exhibit higher ligand flexibility .

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